

Efficacy of RIPK2 inhibitors derived from 2-Aminocarbonylphenylboronic acid

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Compound of Interest

Compound Name: 2-Aminocarbonylphenylboronic acid

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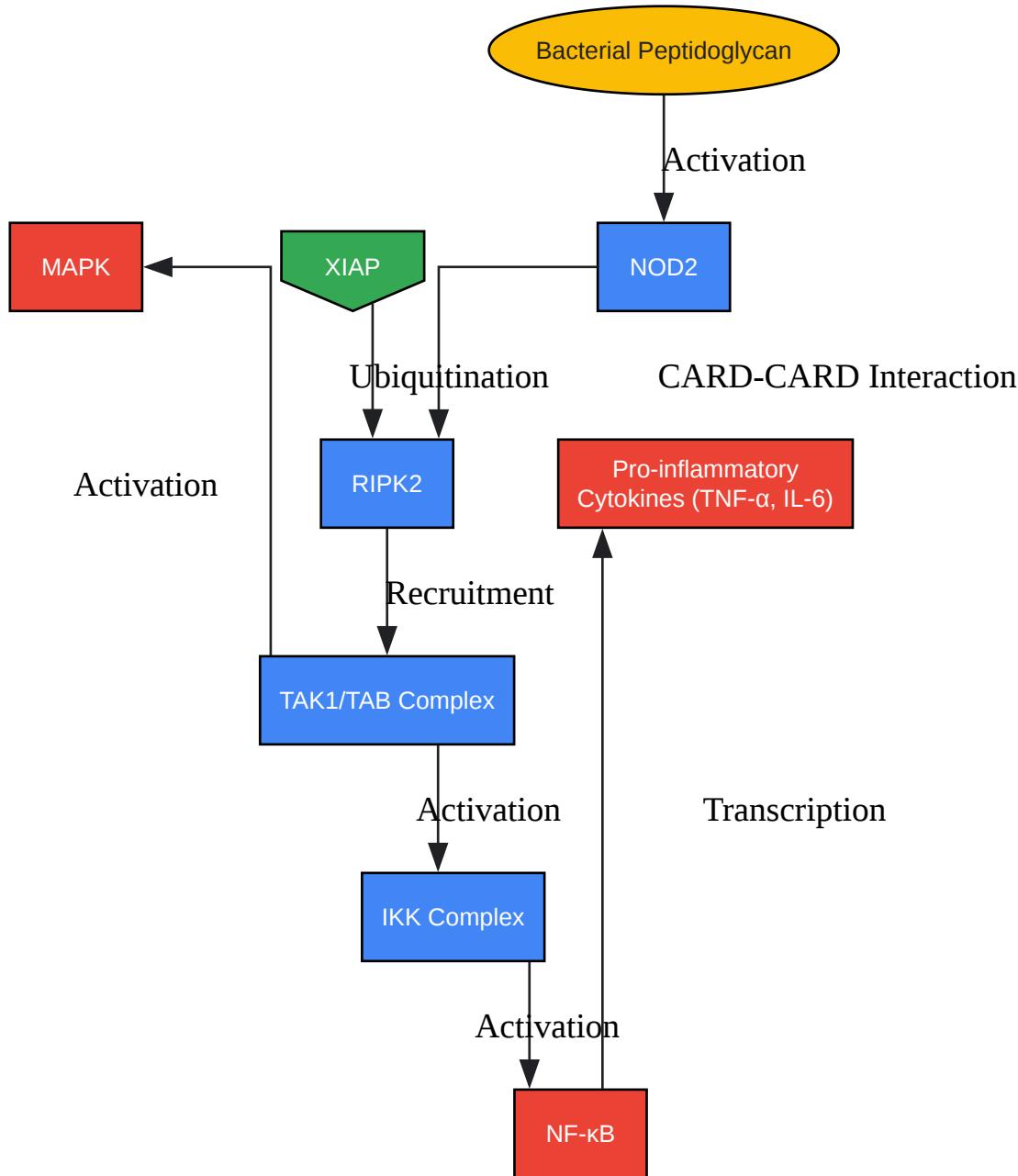
A Comparative Guide to the Efficacy of RIPK2 Inhibitors

This guide provides a comprehensive comparison of various small molecule inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in inflammatory signaling pathways. While this guide focuses on well-documented inhibitors with available experimental data, it is important to note that specific efficacy data for RIPK2 inhibitors derived from **2-aminocarbonylphenylboronic acid** is not extensively available in the current literature. However, boronic acid derivatives are a known class of enzyme inhibitors, particularly for serine proteases and the proteasome, suggesting potential applicability in kinase inhibition that may be explored in future research.

The RIPK2 Signaling Pathway: A Key Inflammatory Axis

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NLRs), particularly NOD1 and NOD2.^{[1][2]} These intracellular sensors recognize bacterial peptidoglycans, triggering an innate immune response. Upon activation, NOD1/2 recruits RIPK2 through CARD-CARD domain interactions.^[1] This leads to the ubiquitination of RIPK2, which then acts as a scaffold to recruit downstream kinases like TAK1, ultimately leading to the activation of the NF- κ B and

MAPK signaling pathways.^{[1][2]} This cascade results in the transcription and release of pro-inflammatory cytokines such as TNF- α and IL-6.^[2] Dysregulation of the NOD-RIPK2 pathway is associated with several inflammatory conditions, including Crohn's disease and sarcoidosis.
^{[1][2]}



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Caption: The NOD2-RIPK2 signaling cascade leading to inflammation.

Comparative Efficacy of RIPK2 Inhibitors

RIPK2 inhibitors can be broadly classified into Type I and Type II, based on their binding mode to the kinase domain. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often offering greater selectivity. The table below summarizes the efficacy of several notable RIPK2 inhibitors from different chemical scaffolds.

Inhibitor	Type	Target	Biochemical IC50 (nM)	Cellular Activity (IC50, nM)	Cell Type / Assay	Reference
Gefitinib	Type I	RIPK2, EGFR	51	~1000	NOD2-induced NF-κB activation	[3]
Ponatinib	Type II	RIPK2, Pan-kinase	6.7	1-10	MDP-induced cytokine mRNA	[2][4]
Regorafenib	Type II	RIPK2, Pan-kinase	41	N/A	N/A	[2]
Sorafenib	Type II	RIPK2, Pan-kinase	75	N/A	N/A	[2]
WEHI-345	Type I	RIPK2	130	>1000	NOD1/2-mediated cytokine release	N/A
GSK583	Type I	RIPK2	N/A	N/A	N/A	N/A
GSK298359	Type I	RIPK2	3	13 (TNFα release)	Human Monocytes	[5]
CSLP37	N/A	RIPK2, ALK2	16	26	NOD cell signalling	[1]
UH15-15	N/A	RIPK2	8	N/A	N/A	[1]
OD36	Type I	RIPK2	N/A	Potent	Inhibition of RIPK2 autophosphorylation	[1]

OD38	Type I	RIPK2	N/A	Potent	Inhibition of RIPK2 autophosp [1] horylation
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N/A: Data not readily available in the searched literature.

Experimental Protocols

The evaluation of RIPK2 inhibitors relies on a combination of biochemical and cellular assays to determine their potency and mechanism of action.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay directly measures the enzymatic activity of purified RIPK2 and its inhibition by a test compound.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent is added to stop the reaction and deplete any remaining ATP. A second reagent then converts the produced ADP back to ATP, which is used by a luciferase/luciferin system to generate a luminescent signal proportional to the initial kinase activity.

Protocol:

- **Reaction Setup:** In a multi-well plate, combine purified RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test inhibitor at various concentrations.
- **Incubation:** Allow the kinase reaction to proceed at a set temperature for a specific duration.
- **ATP Depletion:** Add the ADP-Glo™ Reagent to terminate the reaction and incubate to deplete the remaining ATP.
- **Signal Generation:** Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- **Data Acquisition:** Measure the luminescence using a plate reader.

- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

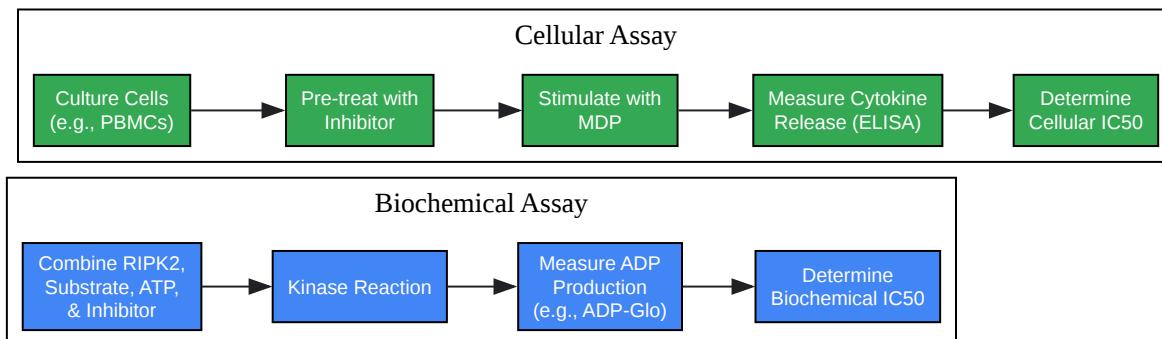
Cellular Assay: Inhibition of MDP-Induced Cytokine Secretion

This assay assesses the ability of an inhibitor to block the downstream effects of RIPK2 activation in a cellular context.

Principle: Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, specifically activates the NOD2-RIPK2 signaling pathway, leading to the production and secretion of pro-inflammatory cytokines like TNF- α . The amount of secreted cytokine is quantified, typically by ELISA.

Protocol:

- **Cell Culture:** Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or the monocytic cell line THP-1.
- **Inhibitor Pre-treatment:** Treat the cells with various concentrations of the RIPK2 inhibitor for a defined period.
- **Stimulation:** Add MDP to the cell cultures to stimulate the NOD2 pathway.
- **Incubation:** Incubate the cells for a sufficient time to allow for cytokine production and secretion.
- **Sample Collection:** Collect the cell culture supernatant.
- **Cytokine Quantification:** Measure the concentration of TNF- α in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- **Data Analysis:** Determine the percent inhibition of TNF- α secretion at each inhibitor concentration and calculate the IC50 value.

[Click to download full resolution via product page](#)**Caption:** General workflow for evaluating RIPK2 inhibitors.

Conclusion

The development of potent and selective RIPK2 inhibitors holds significant promise for the treatment of various inflammatory diseases. While Type I inhibitors have shown efficacy, the field is increasingly focusing on Type II inhibitors due to their potential for greater selectivity. The data presented highlights a range of compounds with diverse chemical scaffolds and varying potencies. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors and further exploring novel chemical matter, potentially including boronic acid-based compounds, to identify clinical candidates with improved therapeutic profiles. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of emerging RIPK2 inhibitors.

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